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Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

Mechanism of Action & CYP Inhibition

Seviteronel is a dual-acting agent that inhibits androgen signaling through two primary mechanisms, with

Cytochrome P450 17A1 (CYP17A1) being its key enzymatic target [1] [2] [3].

The table below summarizes its core mechanisms:

Interaction .
Target Pharmacological Effect

Type
CYP17A1 Enzyme Suppresses androgen production by blocking the conversion of
(specifically 17,20-  Inhibitor [1] 17a-hydroxy steroids to dehydroepiandrosterone (DHEA) and
lyase) androstenedione [4].
Androgen Receptor Competitively blocks androgen binding and receptor activation,
Receptor (AR) Antagonist [2] inhibiting AR-mediated transcriptional activity [2].

[3]

Seviteronel demonstrates a degree of selectivity for the 17,20-lyase activity over the 17a-hydroxylase

activity of CYP17A1, which was a key design goal to potentially minimize disruption to cortisol synthesis

[5].
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The following diagram illustrates Seviteronel's dual mechanism of action within the steroid synthesis

pathway and its direct antagonism of the androgen receptor.
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Drug Interaction Profile

Based on available clinical and preclinical data, Seviteronel has a distinct drug interaction profile.

Substances That May Interact with Seviteronel

The primary known interaction risk involves medications that compete with or induce the specific CYP

enzymes responsible for Seviteronel's own metabolism.

Interacting Drug / Class Potential Effect Mechanism & Evidence

| Systemic Corticosteroids (e.g., Dexamethasone, Prednisone) | Reduced Seviteronel Efficacy:
Corticosteroids may induce Seviteronel metabolism, lowering its plasma concentration. | Evidence:

Population PK analysis found no significant effect from corticosteroids, but clinical protocols often excluded
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their use to prevent potential interference [3] [6]. | | Strong CYP3A4 Inducers (e.g., Rifampin,
Carbamazepine, St. John's Wort) | Reduced Seviteronel Exposure: Likely decreases Seviteronel plasma
levels, potentially reducing its efficacy. | Mechanism: Although the specific enzymes metabolizing
Seviteronel are not fully detailed in the results, strong inducers of common drug-metabolizing enzymes like
CYP3A4 are a standard concern in drug development [7]. | | Strong CYP3A4 Inhibitors (e.g.,
Ketoconazole, Clarithromycin) | Increased Seviteronel Exposure: May increase Seviteronel plasma levels,
potentially raising the risk of adverse effects. | Mechanism: Concurrent use of strong metabolic inhibitors

could slow Seviteronel's clearance. Clinical monitoring is advised with such combinations. |

Substances Affected by Seviteronel

As a targeted agent, Seviteronel is not a broad-spectrum CYP inhibitor. Its main interactive effects stem

from its intended pharmacological action.

Interacting Drug /

Class Potential Effect Mechanism & Evidence
CYP17A1 Substrates Inhibition of Substrate Mechanism: This is the intended therapeutic
Metabolism: Seviteronel effect, not a classic drug interaction.
will block the activity of Coadministration with other CYP17A1
CYP17A1. inhibitors (e.g., Abiraterone) is not indicated.
Drugs with Narrow Low Risk: No significant Evidence: In vitro data shows Seviteronel has
Therapeutic Index inhibition is expected. little to no inhibitory effect on other major CYP
Metabolized by enzymes like CYP1A2, 2C9, 2C19, 2D6, and
CYP3A4, 2D6, etc. 3A4 at therapeutic concentrations [3].

Experimental Protocols & Data

For researchers studying Seviteronel's enzyme kinetics and inhibitory properties, here are key

methodological insights.

Binding Kinetics and Spectral Analysis
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This protocol assesses the direct interaction between Seviteronel and purified CYP17A1 enzyme.

¢ Objective: To characterize the multi-step binding kinetics of Seviteronel to CYP17A1 [4] [8].
e Materials: Purified human CYP17A1 enzyme, Seviteronel, appropriate buffer (e.g., potassium
phosphate), spectrophotometer with rapid-kinetics capability (stopped-flow).
¢ Method:
o Prepare a solution of CYP17A1 (e.g., 1-2 uM) in buffer.
o Rapidly mix with varying concentrations of Seviteronel.
o Monitor the UV-Visible spectral changes (typically 350-450 nm) over time (from milliseconds to
seconds).
o The reaction will typically show a rapid initial binding phase, followed by a slower spectral shift
to the final Type Il complex, characterized by a Soret peak at ~430 nm [4].
e Data Analysis: Use singular value decomposition (SVD) to resolve spectral intermediates. Fit the
kinetic data to a multi-step model (e.g., E + I =2 EI - EI*)to determine rate constants [4].

Enzyme Inhibition Assay (LC-MS/IMS-based)

This protocol measures the direct inhibition of CYP17A1 enzymatic activities by Seviteronel.

e Objective: To determine the ICso of Seviteronel for CYP17A1 17a-hydroxylase and 17,20-lyase
activities [8].

e Materials: CYP17A1 enzyme (recombinant or in microsomes), NADPH-regenerating system,
substrate (e.g., progesterone or 17a-OH pregnenolone), Seviteronel (serial dilutions), LC-MS/MS
system.

e Method:

o Incubate CYP17A1 with substrate and varying concentrations of Seviteronel.

o Initiate the reaction by adding the NADPH-regenerating system.

o Quench the reaction after a linear time period (e.g., 10-30 min).

o Extract and quantify the reaction products (e.g., 17a-OH progesterone or androstenedione)
using LC-MS/MS.

e Data Analysis:

o Plot the percentage of enzyme activity remaining against the log of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve to calculate the ICso value.

o Reported ICso Values: Seviteronel's ICso for progesterone 17a-hydroxylation is ~3500 nM and
for 17a-OH pregnenolone lyase is ~3430 nM under specific experimental conditions [8].

Troubleshooting Guide
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Problem Possible Cause Suggested Solution

Low inhibition in Non-optimal pre-incubation time; Include a 5-15 minute pre-incubation of the

enzymatic assays the multi-step binding may enzyme with Seviteronel and NADPH before
require time to reach maximal adding substrate to allow the complex to
spectral complex formation. fully form [4] [8].

High variability in Degradation of Seviteronel in cell ~ Use fresh, sterile DMSO for stock solutions.

cellular activity culture medium; variable cellular Confirm stability in culture medium over the

data uptake. assay duration. Consider measuring

intracellular concentrations.

Unexpected On-target central nervous system  This aligns with clinical observations (e.g.,
neurological (CNS) effects, as Seviteronel dizziness, confusional state) [3]. Dose
toxicity in models  crosses the blood-brain barrier. reduction or more frequent, lower dosing

may be necessary in animal models.

Frequently Asked Questions (FAQs)

Q1: Is Seviteronel a mechanism-based (suicide) inhibitor of CYP17A1? A: The available evidence
suggests it is not a classic mechanism-based inactivator. Inhibition occurs rapidly upon binding, and the
subsequent slower spectral change reflects a conformational adjustment, not irreversible covalent

modification [4] [8].

Q2: Does Seviteronel inhibit other steroidogenic CYPs like CYP11B1 or CYP21A2? A: The search
results do not indicate significant inhibition of other major steroidogenic P450s. Its selectivity for

CYP17A1's lyase activity over its hydroxylase activity is a highlighted feature [5].

Q3: What is the recommended phase 2 dose for Seviteronel in women, and why is it different from
men? A: The recommended phase 2 dose is 450 mg once daily in women, established from a phase 1 breast
cancer study [3]. This is lower than the 750 mg dose used in men with prostate cancer. Population PK
analysis identified that sex and body weight are significant covariates on clearance, explaining some of the

interindividual variability [6].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.smolecule.com/products/s548885?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB12275
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7875674/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7875674/
https://www.sciencedirect.com/topics/medicine-and-dentistry/seviteronel
https://pubmed.ncbi.nlm.nih.gov/31367790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1312247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8350020/
https://www.smolecule.com/products/b548885#seviteronel-drug-interactions-cytochrome-p450
https://www.smolecule.com/products/b548885#seviteronel-drug-interactions-cytochrome-p450
https://www.smolecule.com/products/b548885#seviteronel-drug-interactions-cytochrome-p450
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548885?utm_src=pdf-bulk
https://www.smolecule.com/products/s548885?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s548885?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

